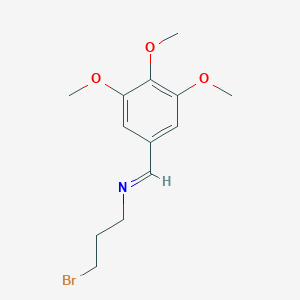
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine is an organic compound that features a bromopropyl group and a trimethoxyphenyl group linked by a methanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the following steps:
Formation of the Methanimine Moiety: This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an amine under acidic conditions to form the imine.
Introduction of the Bromopropyl Group: The imine can then be reacted with 3-bromopropylamine under basic conditions to introduce the bromopropyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The imine group can be reduced to an amine or oxidized to a nitrile.
Addition Reactions: The double bond in the imine can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Corresponding amine.
Oxidation: Corresponding nitrile.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmacologically active compounds.
Organic Synthesis: As a building block for more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imines and bromopropyl derivatives. Compared to these, (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of both the bromopropyl and trimethoxyphenyl groups, which can impart distinct chemical and biological properties.
List of Similar Compounds
- (E)-N-(3-Bromopropyl)-1-phenylmethanimine
- (E)-N-(3-Bromopropyl)-1-(3,4-dimethoxyphenyl)methanimine
- (E)-N-(3-Bromopropyl)-1-(3,5-dimethoxyphenyl)methanimine
Eigenschaften
CAS-Nummer |
918335-86-1 |
|---|---|
Molekularformel |
C13H18BrNO3 |
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
N-(3-bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C13H18BrNO3/c1-16-11-7-10(9-15-6-4-5-14)8-12(17-2)13(11)18-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MVZDNVBDZNAKBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


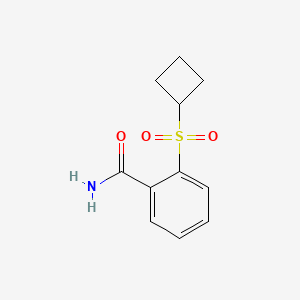
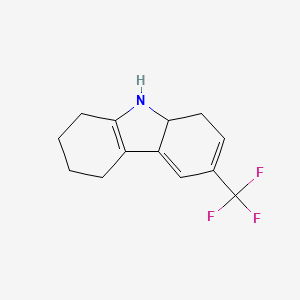
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
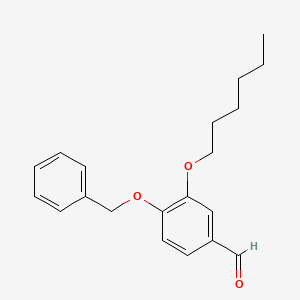
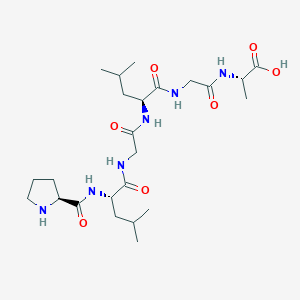
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
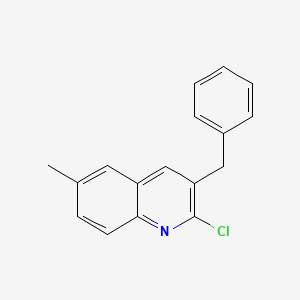
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
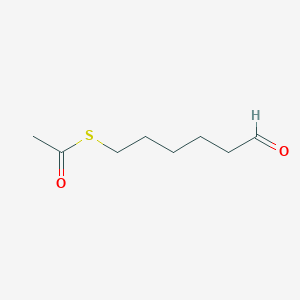
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
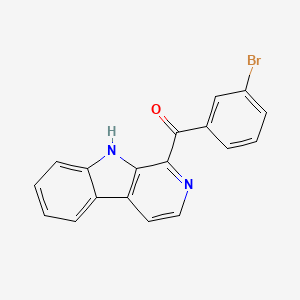
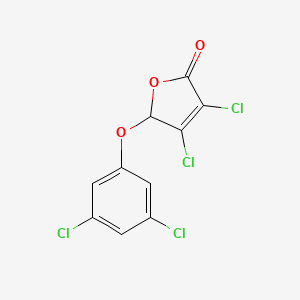
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
